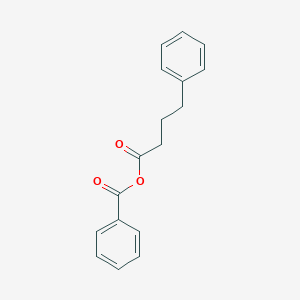
Benzoic 4-phenylbutanoic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic 4-phenylbutanoic anhydride is an organic compound that belongs to the class of aromatic acid anhydrides It is a derivative of benzoic acid and 4-phenylbutanoic acid, forming a symmetrical anhydride
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzoic 4-phenylbutanoic anhydride can be synthesized through the dehydration of benzoic acid and 4-phenylbutanoic acid. One common method involves the use of acetic anhydride as a dehydrating agent. The reaction typically proceeds as follows:
2C6H5COOH+(CH3CO)2O→(C6H5CO)2O+2CH3COOH
Alternatively, sodium benzoate can be treated with benzoyl chloride to produce benzoic anhydride .
Industrial Production Methods
Industrial production of this compound often involves large-scale dehydration reactions using acetic anhydride or other dehydrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product. Fractional distillation and recrystallization are commonly employed to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic 4-phenylbutanoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form benzoic acid and 4-phenylbutanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Alcoholysis: Alcohols (e.g., methanol, ethanol), acidic or basic catalysts.
Aminolysis: Primary or secondary amines, often under mild heating.
Reduction: Lithium aluminum hydride, typically in anhydrous ether solvents.
Major Products Formed
Hydrolysis: Benzoic acid and 4-phenylbutanoic acid.
Alcoholysis: Benzoic esters and 4-phenylbutanoic esters.
Aminolysis: Benzoic amides and 4-phenylbutanoic amides.
Reduction: Primary alcohols derived from benzoic acid and 4-phenylbutanoic acid.
Applications De Recherche Scientifique
Benzoic 4-phenylbutanoic anhydride has several applications in scientific research:
Organic Synthesis: Used as a reagent for the synthesis of esters, amides, and other derivatives.
Material Science: Employed in the preparation of polymers and advanced materials.
Pharmaceuticals: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Biological Studies: Used in studies related to enzyme inhibition and protein modification
Mécanisme D'action
The mechanism of action of benzoic 4-phenylbutanoic anhydride involves its reactivity as an anhydride. It readily undergoes nucleophilic acyl substitution reactions, where nucleophiles such as water, alcohols, and amines attack the carbonyl carbon, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic Anhydride: The simplest symmetrical aromatic acid anhydride, used in similar reactions and applications.
Acetic Anhydride: A widely used anhydride in organic synthesis, known for its reactivity and versatility.
Phthalic Anhydride: An aromatic anhydride used in the production of plasticizers, resins, and dyes.
Uniqueness
Benzoic 4-phenylbutanoic anhydride is unique due to its combination of benzoic and 4-phenylbutanoic acid moieties, which imparts distinct reactivity and properties. Its structure allows for the formation of a diverse range of derivatives, making it valuable in various synthetic and industrial applications .
Propriétés
Formule moléculaire |
C17H16O3 |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
4-phenylbutanoyl benzoate |
InChI |
InChI=1S/C17H16O3/c18-16(13-7-10-14-8-3-1-4-9-14)20-17(19)15-11-5-2-6-12-15/h1-6,8-9,11-12H,7,10,13H2 |
Clé InChI |
AZBTYNJGJZZVJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCC(=O)OC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


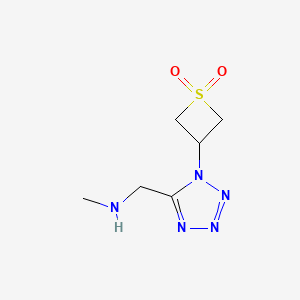
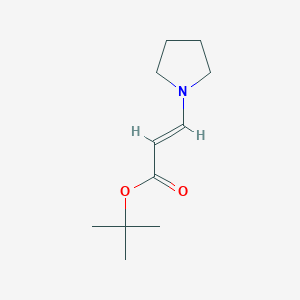
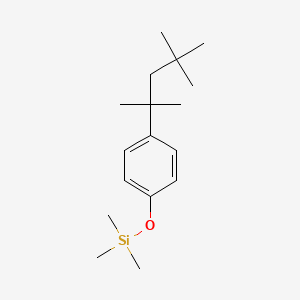


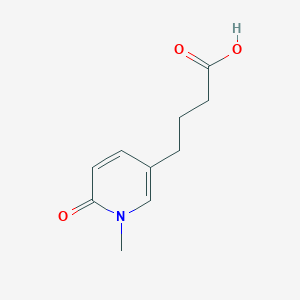
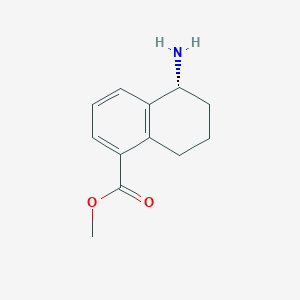
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane](/img/structure/B12953792.png)


![(1R,5R)-tert-Butyl 8-oxo-10-(trifluoromethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12953810.png)
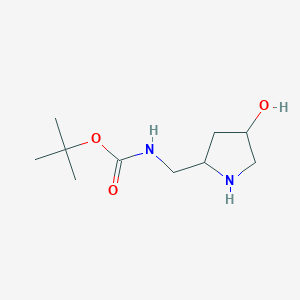
![2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine](/img/structure/B12953828.png)

